molecular formula C18H17N3O2S B6008666 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide

Cat. No.: B6008666
M. Wt: 339.4 g/mol
InChI Key: FBLJEDPGYDQXTF-UHFFFAOYSA-N
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Description

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazolinone core, which is a bicyclic compound containing fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide typically involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acids. This reaction is carried out under specific conditions to ensure the formation of the quinazolinone core. The reaction is usually conducted in the presence of a suitable solvent, such as chlorobenzene, and requires heating to facilitate the condensation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the quinazolinone core. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenylethyl group, in particular, may enhance its interaction with certain biological targets, potentially leading to improved efficacy in therapeutic applications .

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(13-7-3-2-4-8-13)19-16(22)11-24-18-20-15-10-6-5-9-14(15)17(23)21-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJEDPGYDQXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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